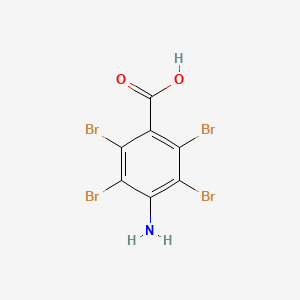
4-Amino-2,3,5,6-tetrabromobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,3,5,6-tetrabromobenzoic acid is an organic compound with the molecular formula C7H3Br4NO2 It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by bromine atoms, and one hydrogen atom is replaced by an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3,5,6-tetrabromobenzoic acid typically involves the bromination of 4-aminobenzoic acid. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective bromination at the 2, 3, 5, and 6 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,3,5,6-tetrabromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of tetrabromoquinones.
Reduction Reactions: Formation of dibromo or monobromo derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,3,5,6-tetrabromobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-2,3,5,6-tetrabromobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atoms can enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentabromobenzoic Acid: Similar structure but with an additional bromine atom.
4-Amino-2,3,5,6-tetrafluorobenzoic Acid: Fluorine atoms instead of bromine atoms.
2,3,4,5-Tetrabromobenzoic Acid: Lacks the amino group.
Uniqueness
4-Amino-2,3,5,6-tetrabromobenzoic acid is unique due to the presence of both the amino group and four bromine atoms, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H3Br4NO2 |
|---|---|
Molekulargewicht |
452.72 g/mol |
IUPAC-Name |
4-amino-2,3,5,6-tetrabromobenzoic acid |
InChI |
InChI=1S/C7H3Br4NO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H,13,14) |
InChI-Schlüssel |
ARQSNOXLPXSZMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)Br)N)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


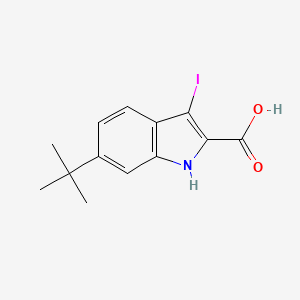
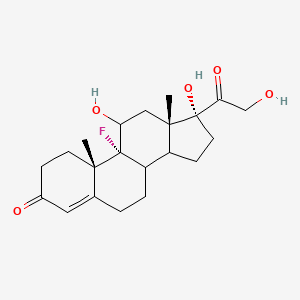
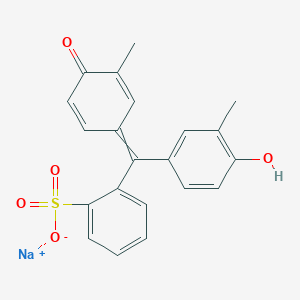
![2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate](/img/structure/B14786925.png)
![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
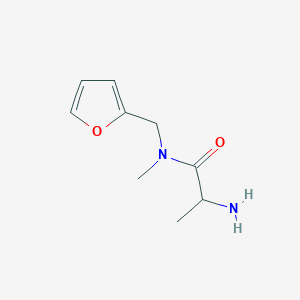
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
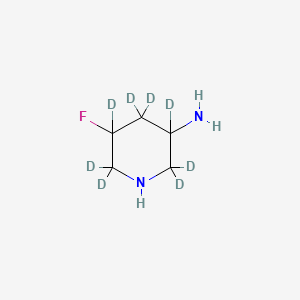
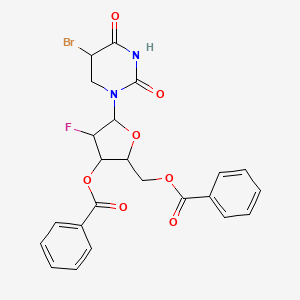
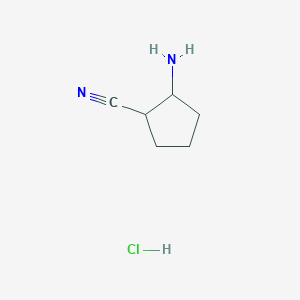
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
